2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that features a tetrazole ring and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide typically involves the formation of the tetrazole ring followed by the introduction of the sulfanyl and acetamide groups. One common method involves the reaction of 1-phenyltetrazole with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 2,4,5-trifluoroaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the trifluorophenyl ring can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Tetrazole derivatives are known for their biological activity, including antibacterial, antifungal, and anti-inflammatory properties.
Materials Science: The unique electronic properties of the trifluorophenyl group make this compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the sulfanyl and trifluorophenyl groups.
2,4,5-Trifluoroaniline: Contains the trifluorophenyl group but lacks the tetrazole ring and sulfanyl group.
Uniqueness
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide is unique due to the combination of the tetrazole ring, sulfanyl group, and trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
2-(1-Phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The molecular formula of this compound is C18H18F3N5OS. The compound features a tetrazole ring, a thioether linkage, and a trifluoromethyl-substituted phenyl group. This unique combination of functional groups suggests a diverse range of biological activities.
Antimicrobial Activity
Preliminary studies indicate that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The presence of the thioether and trifluoromethyl groups may enhance these activities by improving lipophilicity and bioavailability .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
1-(4-Fluorophenyl)-1H-tetrazole | Antimicrobial | 32 | |
2-Amino-thiazole derivatives | Anticancer | 50 | |
Trifluoromethyl-substituted phenols | Antioxidant | 40 |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. The tetrazole moiety is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. Molecular docking studies suggest that this compound may bind effectively to enzymes involved in inflammation .
Anticancer Activity
Research indicates that related compounds show promising anticancer properties. For example, studies on sulfanyltriazoles have demonstrated their ability to inhibit cancer cell proliferation. The EC50 values for certain derivatives were found to be as low as 24 nM against resistant cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Sulfanyltriazoles | HCT-116 (Colon cancer) | 6.2 | |
Benzothioate derivatives | T47D (Breast cancer) | 27.3 |
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitutions : The tetrazole ring can undergo nucleophilic substitutions, which may enhance its reactivity with biological targets.
- Oxidation Reactions : The thioether linkage may participate in oxidation reactions that contribute to its antimicrobial properties.
- Binding Affinity : Molecular docking studies indicate that the compound has a high binding affinity for various enzymes and receptors involved in inflammation and infection pathways .
Case Studies
Several case studies have highlighted the efficacy of tetrazole-containing compounds in treating various diseases:
- A study demonstrated that a derivative similar to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
- Another research highlighted the anticancer properties against breast cancer cell lines, showcasing the compound's potential as a chemotherapeutic agent .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5OS/c16-10-6-12(18)13(7-11(10)17)19-14(24)8-25-15-20-21-22-23(15)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMKEEMPZNGSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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